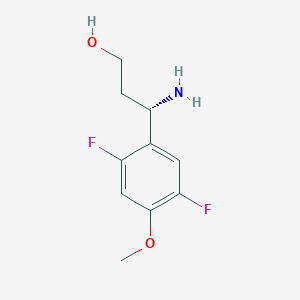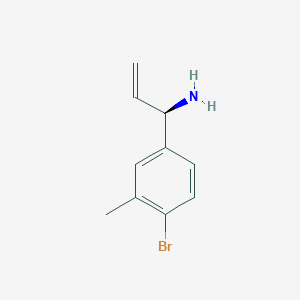
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a difluoromethoxyphenyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-OL typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the 2,5-difluoro-4-methoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amino acid derivative to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor for specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-OL involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate access. The pathways involved can include inhibition of kinase activity, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-OL: shares similarities with other amino alcohols and difluoromethoxyphenyl derivatives.
Difluoromethoxyphenyl derivatives: Compounds like 2,5-difluoro-4-methoxybenzyl alcohol.
Amino alcohols: Compounds such as serinol and aminoethanol.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable for enantioselective synthesis and applications.
Propiedades
Fórmula molecular |
C10H13F2NO2 |
|---|---|
Peso molecular |
217.21 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-15-10-5-7(11)6(4-8(10)12)9(13)2-3-14/h4-5,9,14H,2-3,13H2,1H3/t9-/m0/s1 |
Clave InChI |
MEMKNKWHXWUVQJ-VIFPVBQESA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)F)[C@H](CCO)N)F |
SMILES canónico |
COC1=C(C=C(C(=C1)F)C(CCO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)
![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B15238155.png)



![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)


![2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)



![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)
